molecular formula C17H23NO3 B5695523 METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)BENZOATE

METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)BENZOATE

Cat. No.: B5695523
M. Wt: 289.4 g/mol
InChI Key: HDSMUCLWPVBJBQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyclohexylpropanamido)benzoate is an organic compound with the molecular formula C17H23NO3 It is a derivative of benzoic acid and is characterized by the presence of a cyclohexylpropanamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-cyclohexylpropanamido)benzoate typically involves the esterification of 4-(3-cyclohexylpropanamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-cyclohexylpropanamido)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Concentrated nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products Formed

    Hydrolysis: 4-(3-cyclohexylpropanamido)benzoic acid and methanol.

    Reduction: Methyl 4-(3-cyclohexylpropylamino)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-cyclohexylpropanamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-(3-cyclohexylpropanamido)benzoate
  • Methyl 4-hydroxy-3-(3-cyclohexylpropanamido)benzoate

Uniqueness

Methyl 4-(3-cyclohexylpropanamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexylpropanamido group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-(3-cyclohexylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h8-11,13H,2-7,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSMUCLWPVBJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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